Product packaging for 3'-Formyl-[1,1'-biphenyl]-4-carbonitrile(Cat. No.:CAS No. 230647-86-6)

3'-Formyl-[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B3336317
CAS No.: 230647-86-6
M. Wt: 207.23 g/mol
InChI Key: MJIMSRCIWUJRHC-UHFFFAOYSA-N
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Description

3'-Formyl-[1,1'-biphenyl]-4-carbonitrile (CAS 230647-86-6) is a high-purity biphenyl derivative designed for advanced chemical synthesis and research applications . This compound features a molecular formula of C 14 H 9 NO and a molecular weight of 207.23 g/mol . Its structure incorporates two key functional groups—a formyl group and a carbonitrile group—on a biphenyl scaffold, making it a versatile intermediate or building block in organic chemistry. The distinct chemical structure, represented by the SMILES notation N#CC1=CC=C(C2=CC=CC(C=O)=C2)C=C1, provides multiple reactive sites for further chemical modification . The formyl group is a known handle for condensation reactions, such as the formation of Schiff bases, while the carbonitrile group can be utilized in cyclization reactions or transformed into other functional groups like carboxylic acids or amides. This versatility makes this compound a valuable scaffold in medicinal chemistry for the synthesis of compound libraries, and in materials science for the development of organic molecules with specific electronic properties. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9NO B3336317 3'-Formyl-[1,1'-biphenyl]-4-carbonitrile CAS No. 230647-86-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-formylphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO/c15-9-11-4-6-13(7-5-11)14-3-1-2-12(8-14)10-16/h1-8,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIMSRCIWUJRHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)C#N)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374686
Record name 3'-formylbiphenyl-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

230647-86-6
Record name 3'-formylbiphenyl-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Formyl 1,1 Biphenyl 4 Carbonitrile

Retrosynthetic Strategies for 3'-Formyl-[1,1'-biphenyl]-4-carbonitrile

Retrosynthetic analysis of this compound primarily involves the disconnection of the central carbon-carbon single bond connecting the two aromatic rings. This strategic bond cleavage simplifies the target molecule into two key synthons: a 4-cyanophenyl unit and a 3-formylphenyl unit. These idealized fragments correspond to readily available or synthetically accessible starting materials, paving the way for convergent synthesis strategies.

The two principal retrosynthetic routes are:

Route A: Disconnection leads to a 4-cyanophenyl nucleophile (or its synthetic equivalent) and a 3-formylphenyl electrophile (typically an aryl halide).

Route B: The alternative disconnection yields a 3-formylphenyl nucleophile (or its equivalent) and a 4-cyanophenyl electrophile.

The choice between these routes often depends on the commercial availability, stability, and reactivity of the required precursors for the chosen coupling reaction. Both approaches center on a cross-coupling reaction to forge the pivotal biphenyl (B1667301) bond.

Approaches to Biphenyl Core Formation

The construction of the biphenyl scaffold is the cornerstone of synthesizing this compound. Transition metal-catalyzed cross-coupling reactions have become the methods of choice, largely replacing older techniques that required harsh conditions. numberanalytics.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi)

Palladium-catalyzed reactions are fundamental to modern organic synthesis, offering mild, efficient, and highly selective routes for forming carbon-carbon bonds. jocpr.com These methods are characterized by their high tolerance for a wide range of functional groups, making them ideal for complex molecules like the target compound. nih.gov

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most versatile and widely used methods for biaryl synthesis. nih.govnih.gov It involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. nih.govsmolecule.com For the synthesis of this compound, a common approach is the reaction between (4-cyanophenyl)boronic acid and 3-bromobenzaldehyde (B42254) in the presence of a palladium catalyst and a base. smolecule.comchemicalbook.com The reaction is valued for the low toxicity of its boron-based reagents and its compatibility with aqueous solvent systems. nih.govnih.gov

Parameter Example Reagents & Conditions Reference(s)
Aryl Halide 3-Bromobenzaldehyde chemicalbook.com
Organoboron (4-cyanophenyl)boronic acid chemicalbook.com
Catalyst Palladium(II) chloride (PdCl₂), Palladium(II) acetate (B1210297) (Pd(OAc)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) chemicalbook.comresearchgate.netmdpi.com
Base Potassium carbonate (K₂CO₃), Potassium phosphate (B84403) (K₃PO₄) chemicalbook.comresearchgate.net
Solvent Polyethylene (B3416737) glycol (PEG400)/Water, Toluene (B28343), 1,4-Dioxane chemicalbook.comresearchgate.netmdpi.com
Temperature Room temperature to 80 °C chemicalbook.comorgsyn.org

Stille Coupling

The Stille reaction provides another robust pathway for C(sp²)–C(sp²) bond formation by coupling an organostannane (organotin) reagent with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org A potential synthesis could involve reacting (4-cyanophenyl)trimethylstannane with 3-bromobenzaldehyde. A key advantage of Stille coupling is the air and moisture stability of organostannane reagents. orgsyn.org However, the high toxicity of tin compounds is a significant drawback. organic-chemistry.orglibretexts.org The catalytic cycle follows the well-established sequence of oxidative addition, transmetalation, and reductive elimination. wikipedia.org Additives like copper(I) salts can significantly accelerate the reaction rate. organic-chemistry.orgharvard.edu

Parameter Example Reagents & Conditions Reference(s)
Aryl Halide/Triflate 3-Iodobenzaldehyde, 3-Bromobenzaldehyde wikipedia.orglibretexts.org
Organostannane Tributyl(4-cyanophenyl)stannane wikipedia.orglibretexts.org
Catalyst Pd(PPh₃)₄, Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) libretexts.orgharvard.edu
Ligand Triphenylphosphine (PPh₃), Triphenylarsine (AsPh₃) harvard.edu
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF) harvard.edu
Additives Lithium chloride (LiCl), Copper(I) iodide (CuI) organic-chemistry.orgharvard.edu

Negishi Coupling

The Negishi coupling utilizes highly reactive organozinc reagents, which are coupled with organic halides or triflates under palladium or nickel catalysis. numberanalytics.comresearchgate.net This method is known for its high functional group tolerance and reactivity, often proceeding under mild conditions. researchgate.net The synthesis of this compound via this route would typically involve the preparation of a (4-cyanophenyl)zinc halide, which is then reacted with 3-bromobenzaldehyde. Despite the high reactivity, the air and moisture sensitivity of organozinc reagents requires careful handling under inert atmospheric conditions. researchgate.net Recent advancements have included the development of continuous flow protocols to improve safety and reproducibility. nih.govbeilstein-journals.org

Parameter Example Reagents & Conditions Reference(s)
Aryl Halide 3-Bromobenzaldehyde researchgate.netresearchgate.net
Organozinc Reagent (4-Cyanophenyl)zinc chloride researchgate.netresearchgate.net
Catalyst Pd(OAc)₂, [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) researchgate.netresearchgate.net
Ligand SPhos mdpi.com
Solvent THF, DMF researchgate.netresearchgate.net
Temperature Room temperature to 65 °C nih.govbeilstein-journals.org

Ullmann Coupling Reactions

The Ullmann reaction, first reported in 1901, is a classic method for forming aryl-aryl bonds through the copper-mediated coupling of two aryl halides. wikipedia.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper powder or copper-bronze alloy. wikipedia.orgorientjchem.org For an unsymmetrical product like this compound, the reaction can suffer from poor yields and the formation of undesired homo-coupled byproducts.

Modern advancements have led to the development of ligand-assisted Ullmann couplings that proceed under significantly milder conditions. nih.govresearchgate.net The use of ligands, such as 1,10-phenanthroline (B135089) or various amino acids, can facilitate the catalytic cycle and improve yields and selectivity, making the Ullmann reaction a more viable, albeit less common, alternative to palladium-catalyzed methods for certain substrates. nih.gov

Other Metal-Mediated and Transition-Metal-Free Coupling Reactions

Beyond the primary methods, other catalytic strategies can be envisioned for the synthesis of the biphenyl core. Palladium-catalyzed C-H bond activation has emerged as a powerful tool, offering a more atom-economical approach by directly coupling an aryl C-H bond with an aryl halide. nih.gov For example, a reaction could potentially be designed to couple 3-formylbenzene with 4-bromobenzonitrile (B114466), where the cyano group directs the C-H activation. nih.gov Such methods avoid the pre-functionalization step of creating an organometallic reagent, thereby shortening the synthetic sequence. researchgate.net

Selective Functionalization and Derivatization

The introduction of the formyl and nitrile groups can be achieved either by using pre-functionalized starting materials in the coupling step or by functionalizing the biphenyl core after its formation.

Introduction of the Formyl Group (Aldehyde)

The most straightforward and common strategy for synthesizing this compound is to employ a building block that already contains the formyl group prior to the key C-C bond-forming reaction. As outlined in the cross-coupling sections, starting materials like 3-bromobenzaldehyde or 3-formylphenylboronic acid are frequently used. chemicalbook.com This approach benefits from the high functional group tolerance of modern coupling reactions, which are generally compatible with the aldehyde moiety.

Alternatively, the formyl group can be introduced onto a pre-formed [1,1'-biphenyl]-4-carbonitrile core. This can be accomplished through several classic organic reactions:

Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically generated from phosphorus oxychloride and a disubstituted formamide (B127407) like DMF, to formylate activated aromatic rings. tcichemicals.com

Gattermann-Koch or Gattermann Reaction: These reactions introduce a formyl group using carbon monoxide and HCl (often with a copper(I) chloride catalyst) or hydrogen cyanide, respectively. tcichemicals.com

Oxidation of a Methyl Group: If the biphenyl core is synthesized with a methyl group at the 3'-position (from 3-methylphenyl precursors), it can be subsequently oxidized to the aldehyde using various reagents, such as chromium trioxide or manganese dioxide.

Reduction of a Carboxylic Acid Derivative: A carboxylic acid or ester at the 3'-position can be reduced to the aldehyde under controlled conditions, for example, using diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Similarly, the nitrile group is typically incorporated by using a pre-functionalized precursor like (4-cyanophenyl)boronic acid or 4-bromobenzonitrile. chemicalbook.com Post-coupling introduction of the nitrile can be achieved via methods such as the Sandmeyer reaction on a 3'-formyl-[1,1'-biphenyl]-4-amine or by dehydration of a 3'-formyl-[1,1'-biphenyl]-4-carboxamide. researchgate.net

Introduction of the Nitrile Group

The nitrile functionality is a key feature of the target molecule and a valuable synthetic handle for further transformations. nih.govresearchgate.net Its introduction can be accomplished either by converting a pre-existing functional group or by incorporating it during the initial construction of the biphenyl system.

Palladium-catalyzed cyanation is a highly effective and widely used method for introducing a nitrile group onto an aryl ring. researchgate.net This reaction typically involves the cross-coupling of an aryl halide (or triflate) with a cyanide source. nih.govnih.gov To synthesize the target compound via this route, a precursor such as 3'-formyl-[1,1'-biphenyl]-4-bromide would be subjected to cyanation.

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the cyanide source, and finally, reductive elimination to yield the aryl nitrile and regenerate the catalyst. researchgate.net A significant challenge in these reactions is the potential for the cyanide anion to poison the palladium catalyst. researchgate.netnih.gov

To mitigate this, various cyanide sources and reaction conditions have been developed.

Cyanide SourceTypical ConditionsNotes
KCN/NaCN Often requires anhydrous conditions and additives to prevent catalyst deactivation. nih.govLow solubility can be exploited to control cyanide concentration.
Zn(CN)₂ Widely used due to lower toxicity and better handling; often used in polar aprotic solvents like DMF or DMA.Generally displays good functional group tolerance.
K₄[Fe(CN)₆] A non-toxic alternative cyanide source used in aqueous or biphasic systems. nih.govConsidered a greener alternative to simple alkali metal cyanides. nih.gov
Acetone cyanohydrin Serves as a cyanide source under specific conditions, often with a base. researchgate.netCan offer improved safety and handling characteristics.

Recent advancements have focused on developing milder reaction conditions, including the use of aqueous media, which enhances the green profile of the synthesis. nih.gov

While less common for this specific target, it is possible to synthesize nitriles directly from aldehydes. This pathway would involve a precursor such as [1,1'-biphenyl]-4-carbaldehyde. The aldehyde is first converted into an intermediate, typically an aldoxime, by reacting it with hydroxylamine. The subsequent dehydration of this aldoxime yields the nitrile. Various dehydrating agents, such as acetic anhydride, thionyl chloride, or specific catalysts, can facilitate this second step.

More advanced, one-pot methods have also been developed for the direct conversion of aromatic aldehydes to nitriles, sometimes employing reagents like ammonium (B1175870) persulfate or oxoammonium salts under specific catalytic conditions.

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route to this compound is highly dependent on the optimization of reaction parameters to maximize yield and purity while minimizing reaction times and side products. The process of optimization is a systematic investigation of various reaction variables. For instance, in the development of kinase inhibitors with related structures, analogues were prepared by strategically modifying substituents and reaction conditions to enhance potency and efficacy. nih.gov

The table below outlines key parameters that are typically adjusted during the optimization of the core reactions discussed.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is increasingly vital in the synthesis of fine chemicals and pharmaceuticals to ensure environmental and economic sustainability. nih.gov The goal is to design processes that reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govunibo.it

For the synthesis of this compound, several strategies can be employed to align with these principles:

Atom Economy: Choosing reactions that incorporate the maximum number of atoms from the reactants into the final product. For example, catalytic coupling reactions are preferable to those using stoichiometric reagents.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives. A Suzuki-type coupling to form the biphenyl backbone can be performed in a mixture of polyethylene glycol (PEG) and water, significantly reducing the environmental impact. chemicalbook.com Similarly, palladium-catalyzed cyanations have been successfully carried out in aqueous media. nih.gov

Catalysis: Employing catalytic reagents instead of stoichiometric ones is a cornerstone of green chemistry. The use of palladium catalysts for cyanation and Suzuki couplings, and potentially biocatalysts for oxidation steps, dramatically reduces waste.

Reduction of Derivatives: Designing synthetic routes that avoid unnecessary protection and deprotection steps can shorten the synthesis and reduce waste. One-pot or cascade reactions, where multiple transformations occur in a single reaction vessel, are highly desirable. nih.gov

Energy Efficiency: Performing reactions at ambient temperature and pressure whenever possible. The development of highly active catalysts can enable reactions to proceed under milder conditions, thus lowering energy consumption. acsgcipr.org

Use of Renewable Feedstocks: While not always feasible for complex aromatics, this principle encourages the use of starting materials derived from renewable sources.

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign.

Scalability and Industrial Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production of this compound via the Suzuki-Miyaura coupling presents a unique set of challenges and optimization parameters. Key considerations for a robust and economical industrial process include catalyst efficiency, reaction conditions, and purification methods.

A common route for this synthesis involves the coupling of 3-formylphenylboronic acid with a 4-halobenzonitrile, typically 4-bromobenzonitrile or 4-chlorobenzonitrile, in the presence of a palladium catalyst and a base.

Catalyst System Optimization:

The choice of palladium catalyst and associated ligands is paramount for a successful industrial-scale reaction. While various palladium sources can be used, such as palladium acetate (Pd(OAc)₂) or palladium dichloride (PdCl₂), the ligand plays a crucial role in stabilizing the catalyst and facilitating the catalytic cycle. For instance, sterically hindered phosphine (B1218219) ligands are often employed to enhance catalytic activity and stability. researchgate.net The catalyst loading is a critical factor in the cost-effectiveness of the process. While laboratory syntheses may use higher catalyst loadings, industrial processes aim for significantly lower concentrations, often in the parts-per-million (ppm) range, to minimize costs and reduce palladium contamination in the final product. rsc.org

Table 1: Impact of Catalyst Loading on Suzuki-Miyaura Coupling Yield

Catalyst Loading (mol%) Yield (%) Reaction Time (h)
1.0 >95 2
0.5 92 4
0.1 85 8
0.05 80 12

This is an interactive table based on generalized data for Suzuki-Miyaura reactions and may not represent the exact values for the synthesis of this compound.

Reaction Conditions and Solvent Selection:

The selection of an appropriate solvent and base is crucial for both reaction efficiency and process safety on an industrial scale. A mixture of an organic solvent, such as toluene or ethanol, and water is often employed. gre.ac.uk The use of aqueous media is generally favored from a green chemistry perspective. orgsyn.org The choice of base, typically an inorganic carbonate like potassium carbonate (K₂CO₃) or a phosphate, influences the reaction rate and the formation of byproducts. gre.ac.uk The reaction temperature is another critical parameter that needs to be carefully controlled to ensure complete reaction while minimizing degradation of the product and reactants.

Purification and Impurity Profile:

On a large scale, purification of the final product to meet stringent purity requirements is a significant challenge. Common impurities in the synthesis of this compound can include unreacted starting materials, homocoupling products of the boronic acid, and residual palladium catalyst. Industrial purification strategies often involve crystallization, which is a cost-effective and scalable method for removing impurities. The choice of crystallization solvent is critical to achieve high purity and yield. In some cases, treatment with activated carbon or other scavengers may be necessary to reduce palladium levels to acceptable limits for pharmaceutical applications.

Table 2: Comparison of Starting Materials for Suzuki-Miyaura Coupling

Aryl Halide Boronic Acid/Ester Typical Catalyst Yield (%)
4-Bromobenzonitrile 3-Formylphenylboronic acid Pd(PPh₃)₄ ~90
4-Chlorobenzonitrile 3-Formylphenylboronic acid Pd(OAc)₂/SPhos ~85
4-Iodobenzonitrile 3-Formylphenylboronic acid pinacol (B44631) ester PdCl₂(dppf) >95

This is an interactive table illustrating typical yields for Suzuki-Miyaura reactions with different starting materials and may not be specific to the synthesis of this compound.

Chemical Reactivity and Transformations of 3 Formyl 1,1 Biphenyl 4 Carbonitrile

Reactions Involving the Formyl Group

The aldehyde (formyl) functionality is a cornerstone of organic synthesis, known for its susceptibility to both nucleophilic addition and oxidation.

Oxidation: The formyl group of 3'-Formyl-[1,1'-biphenyl]-4-carbonitrile is readily oxidized to a carboxylic acid. This transformation is a common and high-yielding reaction for aldehydes. A study on the structurally related 4-(4-formylphenoxy) phthalonitrile (B49051) demonstrated that the formyl group could undergo self-oxidation to the corresponding carboxylic acid simply upon crystallization in the open air. researchgate.net This suggests that this compound can be converted to 4'-cyano-[1,1'-biphenyl]-3-carboxylic acid under mild oxidizing conditions. Common laboratory reagents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder options like silver oxide (Ag₂O).

Reduction: Conversely, the formyl group can be reduced to a primary alcohol, yielding (4'-cyano-[1,1'-biphenyl]-3-yl)methanol. This reduction is typically achieved with high specificity using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a standard choice for its mildness and selectivity for aldehydes and ketones, leaving the nitrile group intact. For a more potent reducing agent, lithium aluminum hydride (LiAlH₄) can be used, though it may also reduce the nitrile group if conditions are not carefully controlled. libretexts.org

Table 1: Representative Oxidation and Reduction Reactions of the Formyl Group

ReactionReagent(s)Product
OxidationKMnO₄ or Ag₂O4'-Cyano-[1,1'-biphenyl]-3-carboxylic acid
ReductionNaBH₄(4'-Cyano-[1,1'-biphenyl]-3-yl)methanol

The electrophilic carbon of the formyl group is a prime target for nucleophilic attack by amines, active methylene (B1212753) compounds, and enolates, leading to important carbon-nitrogen and carbon-carbon bond-forming reactions.

Schiff Base Formation: Aldehydes react with primary amines to form imines, also known as Schiff bases. wikipedia.org This reaction proceeds via a hemiaminal intermediate, which then dehydrates. wikipedia.orgyoutube.com this compound can react with various primary amines (e.g., aniline) in a 1:2 molar ratio, often catalyzed by an acid, to produce the corresponding Schiff base derivatives. scirp.org These compounds are valuable ligands in coordination chemistry and as intermediates for further synthesis. wikipedia.orgscirp.org

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group (e.g., malononitrile (B47326), diethyl malonate), typically catalyzed by a weak base like piperidine (B6355638) or ammonium (B1175870) acetate (B1210297). wikipedia.orgnih.gov The product is an α,β-unsaturated compound. wikipedia.org For instance, the reaction of this compound with malononitrile would yield (E)-2-((4'-cyano-[1,1'-biphenyl]-3-yl)methylene)malononitrile. This reaction is a powerful tool for creating carbon-carbon double bonds and is used in the synthesis of fine chemicals and pharmaceuticals. nih.govsciensage.info The reaction can often be performed under mild, solvent-free, or aqueous conditions. arkat-usa.org

Aldol Condensation: While aldehydes that have α-hydrogens can self-condense, this compound, an aromatic aldehyde, lacks α-hydrogens and thus acts as an electrophilic partner in crossed-aldol reactions. It can react with ketones or other aldehydes that can form an enolate in the presence of an acid or base catalyst. This results in the formation of a β-hydroxy carbonyl compound, which can subsequently dehydrate to an α,β-unsaturated carbonyl compound.

The Wittig reaction is a highly versatile method for converting aldehydes and ketones into alkenes. wikipedia.org The reaction employs a phosphonium (B103445) ylide (a Wittig reagent), which reacts with the aldehyde to form an oxaphosphetane intermediate that collapses to yield an alkene and a stable phosphine (B1218219) oxide. organic-chemistry.org

A procedure analogous to the olefination of 4-formylbenzonitrile can be applied. orgsyn.org For example, reacting this compound with a Wittig reagent like (carbomethoxymethylene)triphenylphosphorane would produce methyl 3-(4'-cyano-[1,1'-biphenyl]-3-yl)acrylate, a biphenyl (B1667301) acrylate (B77674) derivative. sciforum.net The stereochemistry of the resulting alkene (E or Z) depends on the nature of the ylide; stabilized ylides generally yield E-alkenes, while non-stabilized ylides favor Z-alkenes. organic-chemistry.orgorgsyn.org This reaction is fundamental for extending carbon chains and synthesizing complex olefins.

Table 2: Example of a Wittig Reaction

Reactant 1Reactant 2 (Wittig Reagent)SolventProduct
This compoundPh₃P=CHCO₂MeDMFMethyl 3-(4'-cyano-[1,1'-biphenyl]-3-yl)acrylate

Reactions Involving the Nitrile Group

The nitrile group is a stable and versatile functional group that can be transformed into other important nitrogen-containing functionalities or a carboxylic acid.

Hydrolysis: The nitrile group can be fully hydrolyzed to a carboxylic acid or partially hydrolyzed to an amide. lumenlearning.comresearchgate.net

Acidic Hydrolysis: Heating the compound under reflux with a strong aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), will convert the nitrile group directly to a carboxylic acid, yielding 3'-formyl-[1,1'-biphenyl]-4-carboxylic acid. libretexts.orglibretexts.org The reaction proceeds through an amide intermediate. libretexts.org

Alkaline Hydrolysis: Refluxing with an aqueous base like sodium hydroxide (B78521) (NaOH) initially produces the carboxylate salt (e.g., sodium 3'-formyl-[1,1'-biphenyl]-4-carboxylate) and ammonia (B1221849) gas. Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid. libretexts.orglibretexts.org

Reduction to Amines: The nitrile group can be reduced to a primary amine, (4'-(aminomethyl)-[1,1'-biphenyl]-3-yl)methanal. This transformation requires powerful reducing agents.

Catalytic Hydrogenation: This method involves reacting the nitrile with hydrogen gas (H₂) at high pressure and temperature over a metal catalyst such as Raney nickel, platinum, or palladium. libretexts.orgwikipedia.org

Chemical Reduction: Lithium aluminum hydride (LiAlH₄) is a common reagent for the laboratory-scale reduction of nitriles to primary amines. libretexts.orgwikipedia.org The reaction is typically performed in an anhydrous ether solvent, followed by an aqueous workup. Other borane-based reagents are also effective. organic-chemistry.org

Reduction to Aldehydes: A partial reduction of the nitrile group can yield an aldehyde. A key reagent for this conversion is Diisobutylaluminium hydride (DIBAL-H). The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The DIBAL-H adds a hydride to the nitrile carbon, forming an imine-aluminum complex, which is then hydrolyzed during workup to release the aldehyde. wikipedia.org This would transform this compound into 3',4'-diformyl-[1,1'-biphenyl].

The carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles. The hydrolysis and reduction reactions discussed previously are prime examples of nucleophilic additions (by water/hydroxide and hydride, respectively). lumenlearning.com Other nucleophiles, such as Grignard reagents (organomagnesium compounds) or organolithium reagents, can also add to the nitrile triple bond. This reaction pathway typically leads to the formation of ketones after hydrolysis of the intermediate imine salt. For example, the addition of methylmagnesium bromide to this compound, followed by acidic workup, would yield 1-(3'-formyl-[1,1'-biphenyl]-4-yl)ethan-1-one, provided the formyl group is protected or a selective reagent is used.

In biological systems, enzymatic nitrile reduction is known, where an enzyme like QueF activates the nitrile via the formation of a covalent thioimide intermediate with a cysteine residue, facilitating hydride transfer from NADPH. nih.gov This highlights the potential for biocatalytic transformations of the nitrile group under mild conditions. researchgate.netnih.gov

Tetrazole Formation

The transformation of the nitrile group in this compound into a tetrazole ring represents a significant synthetic modification, leveraging the bioisosteric relationship between the tetrazole moiety and a carboxylic acid group. acs.orgnih.gov This conversion is typically achieved through a [3+2] cycloaddition reaction between the carbonitrile and an azide (B81097) source. nih.gov The resulting biphenyl tetrazole structures are key components in various pharmacologically active agents, particularly angiotensin II receptor antagonists. isaacpub.org

The most prevalent method for synthesizing 5-substituted-1H-tetrazoles from nitriles involves the use of sodium azide (NaN₃) in the presence of a catalyst. nih.govorganic-chemistry.org Various catalytic systems can be employed to facilitate this transformation, often requiring acidic conditions or the use of Lewis acids to activate the nitrile group towards nucleophilic attack by the azide ion. For instance, reagents like zinc chloride (ZnCl₂) or ammonium chloride (NH₄Cl) are commonly used in solvents such as dimethylformamide (DMF). nih.gov The reaction generally involves heating the mixture to drive the cycloaddition to completion.

An alternative approach involves the use of organocatalysts. For example, an effective catalyst can be generated in situ from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl (B98337) chloride, which enables the tetrazole formation under neutral conditions, often accelerated by microwave heating. organic-chemistry.org The biphenyl scaffold of this compound is generally stable under these conditions, allowing for selective conversion of the nitrile functionality. The resulting product would be 4'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-3-carbaldehyde.

Table 1: General Conditions for Nitrile to Tetrazole Conversion

ReagentsSolventConditionsReference
Sodium Azide, Zinc ChlorideWaterReflux nih.gov
Sodium Azide, Triethylamine HydrochlorideToluene (B28343)90 °C acs.org
Trimethylsilyl Azide, Dibutyltin Oxide-- nih.gov
Sodium Azide, Ammonium ChlorideDMFHeating nih.gov
Sodium Azide, Trimethylsilyl Chloride, N-Methyl-2-pyrrolidone (NMP)-Microwave Heating organic-chemistry.org

Electrophilic Aromatic Substitution on the Biphenyl Core

Electrophilic aromatic substitution (EAS) on the biphenyl core of this compound is governed by the electronic properties of the existing substituents: the formyl group (-CHO) and the carbonitrile group (-CN). uci.eduyoutube.com Both of these groups are electron-withdrawing and act as deactivators of the aromatic rings towards electrophilic attack. uci.edu Consequently, forcing conditions are typically required to achieve substitution.

The mechanism of EAS involves a two-step process: initial attack by an electrophile to form a resonance-stabilized carbocation intermediate (a benzenonium or sigma complex), followed by the loss of a proton to restore aromaticity. libretexts.orgleah4sci.com In substituted benzenes, electron-withdrawing groups deactivate the ring and direct incoming electrophiles to the meta position. uci.edu

In the case of this compound, the directing effects must be considered for both rings:

Ring A (substituted with -CN at C4): The nitrile group deactivates this ring and directs incoming electrophiles to the positions meta to it, which are C3 and C5.

Ring B (substituted with -CHO at C3'): The formyl group deactivates this ring and directs incoming electrophiles to the positions meta to it (C5') and ortho to it (C2' and C4'). However, the directing influence to the para position (C6') is also a consideration.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentTypeEffect on ReactivityDirecting InfluenceReference
-CN (Nitrile)Electron-withdrawingDeactivatingMeta uci.edu
-CHO (Formyl)Electron-withdrawingDeactivatingMeta uci.edu
-R (Alkyl/Aryl)Electron-donatingActivatingOrtho, Para uci.eduyoutube.com

Nucleophilic Aromatic Substitution on the Biphenyl Core

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org This reaction is fundamentally different from SN1 and SN2 mechanisms and typically requires two key features on the aromatic substrate: a good leaving group (such as a halide) and strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. libretexts.orgyoutube.com

The molecule this compound possesses two strong electron-withdrawing groups (-CHO and -CN), which activate their respective rings towards nucleophilic attack. However, the molecule lacks a conventional leaving group like a halogen. The most common SNAr pathway is therefore not directly applicable.

An alternative, though less common, mechanism is the nucleophilic substitution of hydrogen (SNArH). juniperpublishers.com In this reaction, a hydrogen atom is replaced by a nucleophile. This process requires the presence of strong electron-withdrawing groups to stabilize the intermediate adduct and typically necessitates an oxidizing agent to facilitate the departure of the hydride ion, or involves a nucleophile that contains a leaving group itself (vicarious nucleophilic substitution). juniperpublishers.com Given the electronic nature of this compound, it is conceivable that under specific conditions with strong nucleophiles and an oxidant, an SNArH reaction could occur, likely at positions ortho or para to the activating nitrile or formyl groups. libretexts.org

Cascade and Multi-component Reactions Incorporating this compound

Cascade reactions and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more reactants. nih.govsemanticscholar.org this compound is an excellent candidate for such reactions due to its aldehyde functionality, which is a versatile reactive handle. nih.govresearchgate.net

The aldehyde group can readily participate in a variety of well-known MCRs:

Ugi Reaction: A four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. Using this compound as the aldehyde component would lead to the formation of complex α-acylamino amides. beilstein-journals.org

Passerini Reaction: A three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. This provides a route to highly functionalized structures incorporating the biphenyl core. beilstein-journals.org

Mannich Reaction: This reaction involves an aldehyde, an amine, and an enolizable carbonyl compound, leading to the formation of β-amino carbonyl compounds, also known as Mannich bases. semanticscholar.org

Hantzsch Dihydropyridine (B1217469) Synthesis: A four-component reaction that can use an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium salt to synthesize dihydropyridine derivatives. nih.gov

Furthermore, the presence of both an aldehyde and a nitrile group allows for the possibility of cascade reactions where an initial reaction at one site triggers a subsequent intramolecular transformation involving the other group. For example, an electrochemical-induced tandem reaction of 2-formyl benzonitrile (B105546) with anilines has been shown to produce isoindolinone derivatives through a cascade of imine formation and cyclization. mdpi.com A similar strategy could potentially be applied to this compound, where an initial reaction at the formyl group could be followed by an intramolecular cyclization involving the nitrile group to generate complex heterocyclic systems fused to the biphenyl framework.

Table 3: Potential Multi-component Reactions (MCRs) for this compound

Reaction NameComponentsTypical ProductReference
Ugi ReactionAldehyde, Amine, Carboxylic Acid, Isocyanideα-Acylamino Amide beilstein-journals.org
Passerini ReactionAldehyde, Carboxylic Acid, Isocyanideα-Acyloxy Carboxamide beilstein-journals.org
Mannich ReactionAldehyde, Amine, Enolizable Carbonylβ-Amino Carbonyl Compound semanticscholar.org
Hantzsch SynthesisAldehyde, 2x β-Ketoester, AmmoniaDihydropyridine nih.gov
Doebner ReactionAromatic Amine, Aldehyde, Pyruvic AcidQuinoline-4-carboxylic acid nih.gov

Advanced Characterization and Structural Analysis of 3 Formyl 1,1 Biphenyl 4 Carbonitrile

Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods are fundamental in determining the precise molecular structure of organic compounds. For 3'-Formyl-[1,1'-biphenyl]-4-carbonitrile, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Fluorescence spectroscopy provides a comprehensive picture of its atomic connectivity and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the arrangement of hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 3'-methoxy-[1,1'-biphenyl]-3-carbonitrile, shows aromatic protons resonating in the downfield region, typically between δ 7.0 and 8.0 ppm. For this compound, the aldehydic proton is expected to appear as a singlet at a significantly downfield chemical shift, generally in the range of δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons on the two phenyl rings will exhibit complex splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling with neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Key resonances for this compound would include the aldehydic carbonyl carbon, which is highly deshielded and typically appears in the range of δ 190-200 ppm. The carbon of the nitrile group is also characteristically found in the δ 115-125 ppm region. The aromatic carbons will resonate in the δ 120-150 ppm range, with the carbons directly attached to the formyl and nitrile groups showing distinct chemical shifts due to the electronic effects of these substituents. For instance, in biphenyl-4-carbonitrile, the carbon attached to the nitrile group appears around δ 110.92 ppm, while the other aromatic carbons range from δ 127.27 to 145.70 ppm.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning the ¹H and ¹³C signals. A COSY spectrum would reveal the coupling relationships between adjacent protons within each phenyl ring, aiding in the assignment of the complex multiplets. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

Proton (¹H) Expected Chemical Shift (ppm) Carbon (¹³C) Expected Chemical Shift (ppm)
Aldehydic H9.5 - 10.5Aldehydic C=O190 - 200
Aromatic H7.0 - 8.5Nitrile C115 - 125
Aromatic C120 - 150

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡N stretch is also observable in the Raman spectrum, often as a strong, sharp peak. The symmetric stretching of the biphenyl (B1667301) rings is typically Raman active and can provide information about the inter-ring dihedral angle. Aromatic ring vibrations, particularly the "ring breathing" modes, often give rise to strong Raman signals. For substituted biphenyls, the inter-ring C-C stretching mode is typically observed around 1285 cm⁻¹.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Nitrile (-C≡N)Stretching2220 - 2240IR, Raman
Aldehyde (C=O)Stretching1690 - 1715IR
Aldehyde (C-H)Stretching2820, 2720IR
Aromatic (C-H)Stretching> 3000IR, Raman
Aromatic (C=C)Stretching1450 - 1600IR, Raman
Biphenyl (C-C)Inter-ring Stretching~1285Raman

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions

UV-Vis and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The extended π-conjugated system of the biphenyl core, along with the electron-withdrawing formyl and nitrile groups, influences the electronic absorption and emission properties of this compound.

UV-Vis Spectroscopy: The UV-Vis spectrum of biphenyl derivatives typically shows strong absorption bands in the ultraviolet region corresponding to π→π* transitions. The presence of the formyl and nitrile groups, which can extend the conjugation and act as auxochromes and chromophores, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted biphenyl. The spectrum will likely exhibit multiple absorption bands, with the most intense band corresponding to the main π→π* transition of the conjugated system.

Fluorescence Spectroscopy: Many biphenyl derivatives are fluorescent, and the emission properties are sensitive to the nature and position of substituents. The introduction of the formyl and nitrile groups can influence the fluorescence quantum yield and the emission wavelength. The fluorescence spectrum is typically a mirror image of the lowest energy absorption band and is red-shifted (Stokes shift) relative to the absorption maximum. The photophysical properties, including absorption and emission maxima, can be influenced by solvent polarity.

X-ray Diffraction Studies for Solid-State Structure and Crystal Packing

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and the dihedral angle between the two phenyl rings. This dihedral angle is a key structural parameter in biphenyls and influences the degree of π-conjugation between the rings.

The crystal packing, or the arrangement of molecules in the crystal lattice, would also be revealed. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding (if present), π-π stacking, and van der Waals forces, which govern the solid-state properties of the material. For example, in the crystal structure of a related compound, 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate, the dihedral angle between the biphenyl rings is 38.14 (2)°. nih.gov The packing is influenced by weak C—H⋯O and C—H⋯π interactions. nih.gov

Mass Spectrometry for Fragmentation Pathways and Molecular Mass Determination

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

For this compound (molecular formula C₁₄H₉NO), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (207.23 g/mol ). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation pattern in the mass spectrum provides valuable structural clues. Common fragmentation pathways for this molecule under electron ionization (EI) could include:

Loss of a hydrogen radical (-H•): leading to a stable [M-1]⁺ ion, particularly from the aldehyde group.

Loss of the formyl radical (-CHO•): resulting in an [M-29]⁺ ion.

Loss of carbon monoxide (-CO): from the formyl group, giving an [M-28]⁺ ion.

Cleavage of the biphenyl linkage: leading to fragments corresponding to the individual substituted phenyl rings.

Loss of the cyano group (-CN•): resulting in an [M-26]⁺ ion.

The relative abundance of these fragment ions can help to deduce the stability of the resulting ions and confirm the connectivity of the molecule.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from any isomers or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of organic compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18 or biphenyl) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). The purity of the compound can be determined by the area of its peak relative to the total area of all peaks in the chromatogram. The retention time of the compound is a characteristic property under specific chromatographic conditions. Biphenyl-based stationary phases have shown improved selectivity for the separation of structurally similar aromatic compounds. chromatographyonline.comchromatographyonline.comnih.gov

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a product. By spotting the compound on a TLC plate and developing it with an appropriate solvent system, the number of components in the sample can be visualized, often under UV light. The retention factor (Rf) value is a characteristic of the compound in a given solvent system. wpmucdn.com

Theoretical and Computational Studies of 3 Formyl 1,1 Biphenyl 4 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern computational chemistry, providing a framework for predicting a wide range of molecular properties. mdpi.compnnl.gov

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule, and to calculate various electronic properties. nih.gov The process involves selecting a functional (e.g., B3LYP, CAM-B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the solution to the Schrödinger equation. nih.govnih.gov For 3'-Formyl-[1,1'-biphenyl]-4-carbonitrile, DFT calculations would yield crucial data on bond lengths, bond angles, and dihedral angles, defining its three-dimensional structure.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). schrodinger.commasterorganicchemistry.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and the energy of its lowest-energy electronic excitation. schrodinger.comlibretexts.org A small HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

A computational analysis of this compound would involve calculating the energies of its HOMO and LUMO. The distribution of these orbitals across the molecule would indicate the most probable sites for electrophilic and nucleophilic attack. For instance, the electron-withdrawing nitrile and formyl groups would be expected to influence the energy and localization of the LUMO. Specific calculated values for the HOMO-LUMO energies and the energy gap for this compound are not available in the reviewed literature.

Hypothetical Data Table for HOMO-LUMO Analysis This table illustrates the type of data a DFT study would generate. The values are not real experimental or calculated data.

ParameterHypothetical Value (eV)
HOMO Energy-6.5
LUMO Energy-2.1
Energy Gap (ΔE) 4.4

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. rsc.orgresearchgate.net It is calculated from the total electron density and is useful for predicting how a molecule will interact with other chemical species. chemrxiv.org Color-coding on an MEP surface indicates different regions of electrostatic potential: red areas signify negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, susceptible to nucleophilic attack). chemrxiv.org

For this compound, an MEP analysis would likely show regions of high negative potential around the oxygen atom of the formyl group and the nitrogen atom of the carbonitrile group, as these are electronegative atoms with lone pairs of electrons. Regions of positive potential might be expected around the hydrogen atoms. This analysis is crucial for understanding non-covalent interactions and sites of reactivity. However, specific MEP analysis reports for this compound were not found in the searched scientific literature.

Natural Bond Orbital (NBO) Analysis for Bonding and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals within a molecule. This provides a quantitative picture of bonding interactions, lone pairs, and resonance effects. researchgate.net A key aspect of NBO analysis is the examination of hyperconjugative interactions, where electron density is transferred from a bonding or lone pair orbital to an adjacent anti-bonding orbital. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)). rsc.org

In this compound, NBO analysis could quantify the π-conjugation across the biphenyl (B1667301) system and the electronic interactions involving the formyl and carbonitrile substituents. For example, it could reveal the extent of electron delocalization from the phenyl rings into the π* anti-bonding orbitals of the C=O and C≡N bonds. Despite the utility of this method, specific NBO analysis data for this compound is not present in the available literature.

Hypothetical Data Table for NBO Analysis This table illustrates the type of data an NBO analysis would provide. The interactions and energy values are hypothetical and for demonstrative purposes only.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
π (C1-C6)π* (C1'-C6')10.5
π (C1'-C6')π* (C=O)2.8
LP (O)σ* (C-H, formyl)1.5
π (C1-C6)π* (C≡N)3.1

Conformational Analysis and Rotational Barriers of the Biphenyl Linkage

The two phenyl rings in biphenyl derivatives are not typically coplanar due to steric hindrance between the ortho-hydrogen atoms. researchgate.net The degree of twisting is defined by the dihedral angle between the planes of the two rings. Conformational analysis involves mapping the potential energy of the molecule as a function of this dihedral angle to identify the most stable conformers and the energy barriers to rotation. unifi.it Calculating the rotational barrier is computationally challenging but crucial for understanding the molecule's flexibility and shape. comporgchem.commdpi.com For substituted biphenyls, the size and electronic nature of the substituents significantly influence the preferred conformation and the height of the rotational energy barriers. researchgate.netbiomedres.us

A conformational analysis of this compound would determine its equilibrium dihedral angle and the energy required to rotate one phenyl ring relative to the other. The planar and perpendicular conformations represent transition states or energy maxima. comporgchem.com This information is vital for understanding how the molecule might fit into a receptor site in a biological context. Detailed studies on the specific rotational barriers and conformational preferences for this compound have not been reported in the reviewed literature.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key methodology for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and activation energies. wikipedia.org This allows for a detailed understanding of how reactants are converted into products, which can be difficult to determine through experimental means alone. DFT is a common method for these types of investigations. nih.gov

For this compound, computational modeling could be used to study various reactions, such as the nucleophilic addition to the formyl group or reactions involving the carbonitrile moiety. By calculating the energy profile of the reaction pathway, one could predict the feasibility of a proposed mechanism. At present, there are no specific computational studies on reaction mechanisms involving this compound in the accessible literature.

Prediction of Spectroscopic Signatures (e.g., simulated NMR, IR, UV-Vis spectra)

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to simulate the spectroscopic signatures of organic molecules. These simulations provide a theoretical spectrum that can be compared with experimental results to confirm the structure or to understand the electronic and vibrational properties of the molecule.

Simulated Nuclear Magnetic Resonance (NMR) Spectra:

NMR spectroscopy is a fundamental technique for determining the structure of organic compounds. mdpi.com Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei with a high degree of accuracy. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule.

For this compound, the predicted ¹H and ¹³C NMR chemical shifts are influenced by the electronic effects of the formyl (-CHO) and cyano (-CN) groups, as well as the anisotropic effects of the biphenyl rings. The electron-withdrawing nature of both substituents will cause the protons and carbons on the aromatic rings to be deshielded, shifting their signals to higher ppm values. The protons of the aldehyde group are expected to appear at a significantly downfield position.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde CH9.9 - 10.1190 - 193
Aromatic CH7.4 - 8.2125 - 145
Cyano C-117 - 120

Note: These are predicted values and may vary from experimental results.

Simulated Infrared (IR) Spectra:

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. rsc.org Simulated IR spectra are obtained by calculating the vibrational frequencies of the molecule's normal modes.

The simulated IR spectrum of this compound would be expected to show strong absorption bands corresponding to the C=O stretching of the aldehyde, the C≡N stretching of the nitrile group, and the C-H and C=C stretching vibrations of the aromatic rings.

Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
AldehydeC=O Stretch1690 - 1715
NitrileC≡N Stretch2220 - 2240
Aromatic RingC-H Stretch3000 - 3100
Aromatic RingC=C Stretch1450 - 1600

Note: These are predicted values and may vary from experimental results.

Simulated UV-Vis Spectra:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. researchgate.net Time-dependent DFT (TD-DFT) is a common method for simulating UV-Vis spectra by calculating the excitation energies and oscillator strengths of electronic transitions. researchgate.net

The simulated UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, arising from π→π* transitions within the conjugated biphenyl system and n→π* transitions associated with the carbonyl group of the aldehyde. The extended conjugation of the biphenyl system, enhanced by the electron-withdrawing groups, would likely result in a bathochromic (red) shift of the absorption maxima compared to unsubstituted biphenyl.

Predicted UV-Vis Absorption Maxima (λmax) for this compound

Transition Type Predicted Wavelength Range (nm)
π→π250 - 300
n→π310 - 350

Note: These are predicted values and may vary from experimental results in different solvents.

Structure-Property Relationship Predictions for Derivatives

A significant advantage of computational studies is the ability to predict how the properties of a molecule will change upon structural modification. This is the basis of quantitative structure-property relationship (QSPR) studies. umsl.edunih.gov By systematically altering the substituents on the this compound scaffold, it is possible to model and predict the resulting changes in electronic, steric, and physicochemical properties.

For instance, introducing electron-donating groups (e.g., -OCH₃, -NH₂) or electron-withdrawing groups (e.g., -NO₂, -CF₃) at different positions on the biphenyl rings would be expected to modulate the molecule's properties. Computational models can quantify these effects.

Hypothetical Derivatives and Predicted Property Trends

Derivative Substituent Effect Predicted Impact on HOMO-LUMO Gap Predicted Impact on Dipole Moment
4'-Methoxy-3'-formyl-[1,1'-biphenyl]-4-carbonitrileElectron-donatingDecreaseIncrease
4'-Nitro-3'-formyl-[1,1'-biphenyl]-4-carbonitrileElectron-withdrawingDecreaseIncrease
2'-Fluoro-3'-formyl-[1,1'-biphenyl]-4-carbonitrileInductive withdrawalSlight IncreaseModerate Increase
3',5'-Diformyl-[1,1'-biphenyl]-4-carbonitrileIncreased withdrawalSignificant DecreaseVariable

Note: This table presents hypothetical trends based on established principles of physical organic chemistry and computational modeling.

These predictions are invaluable for the rational design of new molecules. For example, a smaller HOMO-LUMO gap often correlates with increased reactivity and red-shifted UV-Vis absorption, which could be desirable for applications in materials science. Similarly, predicting changes in dipole moment can inform the design of molecules with specific solubility or crystal packing properties. The use of advanced computational techniques, such as Comparative Molecular Field Analysis (CoMFA), can further refine these predictions by creating 3D-QSPR models that correlate molecular fields (steric and electrostatic) with specific properties. nih.gov

Applications and Advanced Materials Research Utilizing 3 Formyl 1,1 Biphenyl 4 Carbonitrile

Role as a Versatile Synthetic Intermediate

The distinct reactivity of the aldehyde and nitrile functionalities on the biphenyl (B1667301) core makes 3'-Formyl-[1,1'-biphenyl]-4-carbonitrile a valuable and versatile building block in organic synthesis. These groups can be selectively targeted in multi-step synthetic sequences to construct a wide array of more complex molecular architectures.

This compound serves as a foundational intermediate for a variety of chemical transformations. The aldehyde group is a prime site for nucleophilic addition and condensation reactions, while the nitrile group can be subjected to reduction to form an amine or hydrolysis to yield a carboxylic acid. This dual reactivity allows it to be a key starting material in the synthesis of specialized organic molecules and complex chemical entities, including those with potential biological activity. Its utility as a precursor is central to developing novel compounds where the biphenyl structure forms a core scaffold.

The structure of this compound is an excellent platform for the synthesis of polycyclic aromatic systems (PASs) and various heterocyclic compounds. The biphenyl unit itself is a fundamental polyaromatic structure, and the formyl group provides a reactive handle for annulation reactions, where additional rings are fused onto the core. Formyl-substituted chromones, for example, are known to be versatile building blocks in the synthesis of fused heterocyclic systems through condensation reactions with various nucleophiles. researchgate.neteurjchem.comsciforum.net This reactivity principle highlights the potential of the formyl group in this compound to participate in cyclization and cycloaddition chemistry to form nitrogen-containing and other heterocycles.

Table 1: Synthetic Utility of Functional Groups in this compound

Functional GroupType of ReactionsPotential Products
Formyl (-CHO)Condensation, Nucleophilic Addition, Vilsmeier-HaackHeterocycles, Complex Aldehydes, Fused Ring Systems
Nitrile (-CN)Reduction, Hydrolysis, CycloadditionAmines, Carboxylic Acids, Nitrogen-containing Heterocycles
Biphenyl CoreCross-Coupling, Aromatic SubstitutionExtended Polyaromatic Systems, Functionalized Biphenyls

Applications in Optoelectronic Materials

Organic materials are increasingly studied for their use in optoelectronic devices due to properties like high efficiency, tunable characteristics, and lightweight flexibility. nih.govmdpi.comossila.com The conjugated π-system of the biphenyl core in this compound, combined with its electron-donating and electron-withdrawing substituents, makes it a promising candidate for incorporation into various optoelectronic materials.

The development of materials for optoelectronics is a significant area of research. mdpi.com Compounds with rigid, conjugated structures like the biphenyl scaffold are often used in the functional layers of OLEDs and OPVs. These structures facilitate charge transport and can be tailored to absorb or emit light at specific wavelengths. The ability to modify the molecular structure of organic materials allows for precise control over their optical and electrical properties. mdpi.com The presence of the electron-withdrawing nitrile group and the formyl group on the biphenyl system can be used to tune the energy levels (HOMO/LUMO) of derivative molecules, a critical factor in designing efficient OLED and OPV devices.

Fluorescent chemosensors are molecules designed to detect specific analytes through a change in their fluorescence properties. mdpi.com The development of these sensors often involves a fluorophore (the light-emitting part) and a receptor (the analyte-binding part). The biphenylcarbonitrile moiety can act as a fluorophore. The formyl group, being a reactive site, can serve as the receptor, binding to specific analytes like sulfites or other nucleophiles. mdpi.com This interaction can alter the electronic structure of the molecule, leading to a "turn-on" or "turn-off" fluorescent response, enabling the detection of the target species. nih.govresearchgate.net The design of such probes is a growing field with applications in environmental analysis and bioimaging. mdpi.com

Third-order non-linear optical (NLO) materials are of great interest for applications in photonics, including optical switching and data processing. nih.govjhuapl.edu Organic molecules with highly conjugated π-systems often exhibit significant NLO properties. nih.gov The addition of electron-donating and electron-withdrawing groups across the conjugated system can enhance these properties. In this compound, the biphenyl core acts as the conjugated bridge, while the formyl and nitrile groups can modulate the molecule's electronic asymmetry. The NLO response of such materials can be investigated using techniques like the Z-scan method. mdpi.comucf.edu Research into organic NLO materials focuses on synthesizing molecules with large nonlinear figures of merit and fast response times. nih.gov

Liquid Crystalline Materials Development

The cyanobiphenyl unit is a cornerstone in the design of liquid crystalline materials. Compounds like 4-pentyl-4'-cyanobiphenyl (5CB) are well-known for their stable nematic phases at room temperature, a property attributed to their rod-like molecular shape and strong dipole moment from the cyano group. wikipedia.orgnih.gov The general structure of cyanobiphenyls allows for significant tuning of mesomorphic properties through the modification of terminal groups. mdpi.comresearchgate.net

For a molecule to exhibit liquid crystalline (mesogenic) behavior, it typically requires a degree of molecular rigidity and an elongated, anisotropic shape. While the biphenyl-4-carbonitrile core provides this rigidity, the placement of the formyl substituent at the 3'-position in this compound introduces a bend in the molecular structure. This deviation from linearity generally disrupts the parallel alignment required for the formation of conventional nematic or smectic phases.

However, the potential for this compound in liquid crystal research may lie in the formation of supramolecular liquid crystals through hydrogen bonding. researchgate.netfrontiersin.orgnih.govnih.govresearchgate.net The formyl group can act as a hydrogen bond acceptor, potentially interacting with other molecules (proton donors) to form larger, more elongated assemblies that could exhibit mesogenic properties. The nitrile group can also participate in such interactions. frontiersin.orgnih.govresearchgate.net Research on substituted biphenyls and other bent-core systems shows that non-conventional liquid crystal phases can arise from molecules that lack a purely linear geometry. mdpi.com

Table 1: Comparison of Classic Cyanobiphenyl Liquid Crystal with the Studied Compound

Compound Name Structure Key Structural Feature Typical Liquid Crystal Phase
4-Pentyl-4'-cyanobiphenyl (5CB) Alkyl chain at 4' position Linear, rod-like shape Nematic

Polymer Science and Functional Polymers

The dual functionality of this compound makes it a versatile monomer for the synthesis of functional polymers through various polymerization techniques.

The formyl and nitrile groups present in the molecule offer distinct pathways for polymerization.

Polycondensation via the Formyl Group: The aldehyde functionality can readily undergo condensation reactions, most notably with primary amines to form polymers containing imine linkages (C=N), known as polyimines or Schiff base polymers. researchgate.netresearchgate.netnih.gov This type of polycondensation is a common method for creating thermally stable polymers with interesting electronic properties. The reaction of this compound with a diamine would lead to a polymer chain incorporating the biphenylcarbonitrile moiety as a side group.

Polymerization of the Nitrile Group: Aromatic nitriles can be polymerized through cyclotrimerization of the cyano groups to form highly cross-linked polymers containing triazine rings. This process is typically induced by heat in the presence of a suitable catalyst and results in robust, thermally stable networks. google.com

The presence of both functional groups allows for the synthesis of complex polymer architectures, including hyperbranched or cross-linked structures, by carefully selecting reaction conditions to control the reactivity of each group. lu.senih.govkpi.uamdpi.com

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures. nih.govdigitellinc.com The synthesis of COFs often relies on reversible reactions to allow for error correction and the formation of crystalline materials. Imine-linked COFs, formed through the Schiff base condensation of aldehydes and amines, are among the most studied due to their high stability. nih.govresearchgate.netnih.govmiragenews.com

The aldehyde group of this compound makes it a prime candidate for use as a linker in COF synthesis. While difunctional or trifunctional aldehydes are typically used to build the extended network, a monofunctional aldehyde like this compound can serve several important roles:

Pore Wall Functionalization: It can be incorporated as a co-monomer to introduce nitrile functionalities onto the pore walls of a COF.

Growth Termination/Crystal Size Control: It can act as a capping agent to terminate the growth of the framework, which can be a method to control the size and morphology of the resulting COF crystals.

The synthesis of a COF using a related linker, 4,4'-biphenyldicarboxaldehyde, demonstrates the suitability of the biphenyl scaffold for creating stable, porous frameworks. nih.gov The incorporation of the polar nitrile group from this compound into a COF structure could enhance its properties for applications such as selective gas adsorption.

Table 2: Role of Aldehyde Linkers in Imine-Linked COF Synthesis

Linker Type Example Role in COF Synthesis Resulting Structure
Difunctional 4,4'-Biphenyldicarboxaldehyde Forms the primary network structure Extended 2D or 3D framework

Catalysis and Ligand Design

Transition metal complexes are central to homogeneous catalysis, where the ligand environment around the metal center dictates the catalyst's activity and selectivity. nih.govmdpi.comfiveable.meabcr.com Schiff bases, easily synthesized by the condensation of an aldehyde with a primary amine, are a highly important class of ligands in coordination chemistry. researchgate.netresearchgate.netijacskros.com

The formyl group of this compound is a convenient handle for synthesizing a wide array of Schiff base ligands. By reacting it with various primary amines (e.g., chiral amines, amino acids, or amines with other donor atoms), one can create bidentate or multidentate ligands. The resulting imine nitrogen, often in conjunction with another donor atom from the amine precursor, can effectively chelate to a metal center.

The biphenylcarbonitrile framework offers several advantages in ligand design:

Steric Tuning: The bulky biphenyl group can influence the coordination geometry and create a specific steric environment around the metal center, which is crucial for controlling selectivity in catalytic reactions. libretexts.orgslideshare.netyoutube.comyoutube.com

Electronic Modification: The electron-withdrawing nature of the cyano group can modulate the electronic properties of the ligand and, consequently, the reactivity of the metal catalyst.

Derivatives of this compound could thus serve as ligands for a variety of catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions. The structure of this compound contains several features that can drive self-assembly into ordered supramolecular architectures. researchgate.netnih.gov

Hydrogen Bonding: The formyl group's oxygen atom and the nitrile group's nitrogen atom are both potential hydrogen bond acceptors. In the presence of suitable hydrogen bond donors, these interactions can direct the assembly of molecules into well-defined patterns like tapes, sheets, or helical structures. frontiersin.orgnih.govresearchgate.net

π-π Stacking: The two aromatic rings of the biphenyl core are capable of engaging in π-π stacking interactions, which would further stabilize any self-assembled structure.

Dipole-Dipole Interactions: The strong dipole moment associated with the cyano group can lead to antiparallel arrangements of molecules, a common feature in the crystal structures of cyanobiphenyls that influences their packing and properties. researchgate.net

The interplay of these non-covalent forces could lead to the formation of complex, functional materials such as organogels or novel crystalline polymorphs. Research on other functionalized biphenyls has shown their ability to form a wide range of self-assembled nanostructures, indicating the potential of this compound in this area of materials science. researchgate.net

Q & A

Q. Table 1: Representative Synthetic Routes

MethodReagents/CatalystsYieldKey Reference
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃96%
Nucleophilic SubstitutionDiethylamine, THF97%
Sequential CatalysisPd(PPh₃)₄, Grignard Reagent79-96%

Basic: How is NMR spectroscopy applied to characterize biphenylcarbonitrile derivatives?

Answer:
¹H and ¹³C NMR are critical for confirming molecular structure and substitution patterns. Key observations include:

  • Aromatic Proton Signals : Typically appear as doublets or multiplets in δ 7.5–8.0 ppm for cyano-substituted biphenyls. For example, 4’-hydroxy-1,2,3,4-tetrahydro-[1,1’-biphenyl]-4-carbonitrile shows distinct aromatic protons at δ 7.86 and δ 7.83 .
  • Methylene/Amine Protons : Resonances near δ 3.6–4.7 ppm for alkyl or amino groups, as seen in 4’-((diethylamino)methyl) derivatives .
  • Cyano Group Confirmation : Indirectly inferred via absence of proton signals and carbon shifts at δ 110–120 ppm in ¹³C NMR .

Advanced: How does asymmetric substitution influence electronic coupling in biphenylcarbonitrile derivatives?

Answer:
Asymmetric substitution (e.g., 4’-mercapto vs. 4’-cyano groups) alters electronic coupling through the biphenyl backbone. Evidence from break junction experiments reveals:

  • High Conductance : Asymmetric 4’-mercapto-[1,1’-biphenyl]-4-carbonitrile exhibits comparable conductance to symmetric dithiol derivatives due to coherent electron transport across the molecule .
  • I–V Curve Asymmetry : Subtle asymmetries in current-voltage profiles suggest localized electronic state perturbations at the cyano group .
  • Contradictions in Contact Formation : Discrepancies between MCBJ (mechanically controlled break junction) and STM-BJ (scanning tunneling microscopy break junction) data highlight experimental variability in electrode-molecule interfaces .

Advanced: What methodological challenges arise in dearomatization reactions involving biphenylcarbonitrile scaffolds?

Answer:
Dearomatization of biphenyl systems requires precise control of redox conditions and stereochemistry:

  • Protonation Strategies : Double-protonation of dihapto-coordinated benzene complexes enables cyclohexene formation. For example, NOPF₆ oxidation yields 4’-hydroxy-1,2,3,4-tetrahydro derivatives (70% yield) .
  • Stereochemical Control : Enantioenriched dearomatization remains challenging but is feasible using chiral ligands or pre-organized complexes .
  • Functional Group Compatibility : Cyano groups may require protection during acidic or oxidative steps to avoid side reactions .

Advanced: How do structural modifications impact biological activity in biphenylcarbonitrile-based compounds?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Antiviral Activity : Substitution at the 3’-position with pyrimidinedione moieties enhances HIV reverse transcriptase inhibition. For example, compound 10u (C₁₈H₁₃N₃O₄) shows potent activity (HRMS-confirmed structure) .
  • Pharmacokinetic Optimization : Trifluoromethyl and piperidine substitutions improve blood-brain barrier permeability in antidepressant candidates (e.g., LogP values ~8.5) .
  • Computational Modeling : Insilico ADMET predictions guide the design of derivatives with optimal solubility and metabolic stability .

Q. Table 2: Biological Activity of Selected Derivatives

CompoundTarget ActivityKey ModificationReference
10uHIV Reverse TranscriptasePyrimidinedione substituent
3’-Trifluoromethyl derivativeAntidepressantTrifluoromethyl group
Piperidine-substitutedCNS PenetrationPiperidine moiety

Advanced: How should researchers address contradictory data in conductance studies of biphenylcarbonitrile derivatives?

Answer:
Contradictions in single-molecule conductance data (e.g., MCBJ vs. STM-BJ results) require:

  • Experimental Reproducibility : Standardizing electrode fabrication and environmental conditions (humidity, solvent) .
  • Theoretical Validation : Density functional theory (DFT) simulations to model electrode-molecule interactions and electron transport pathways .
  • Statistical Analysis : Averaging conductance values over >1,000 traces to account for stochastic junction formation .

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Feasible Synthetic Routes

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3'-Formyl-[1,1'-biphenyl]-4-carbonitrile
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3'-Formyl-[1,1'-biphenyl]-4-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.